N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)sulfonyl]benzohydrazide
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Overview
Description
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)sulfonyl]benzohydrazide is a complex organic compound that features a benzothiazole ring fused with a benzene ring, along with various functional groups such as methoxy, sulfonyl, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)sulfonyl]benzohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with an acid chloride, resulting in the formation of the benzothiazole ring.
Introduction of the Sulfonyl Group: The benzothiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of the Hydrazide: The intermediate product is further reacted with hydrazine to form the hydrazide group.
Methoxylation: Finally, the compound is subjected to methoxylation to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)sulfonyl]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a component in nonlinear optical materials.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The benzothiazole ring and the sulfonyl group play crucial roles in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-1,2-benzothiazol-3-one
- 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Uniqueness
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)sulfonyl]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy groups, in particular, enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C24H23N3O8S2 |
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Molecular Weight |
545.6 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-3,4,5-trimethoxy-N-(4-methylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C24H23N3O8S2/c1-15-9-11-17(12-10-15)37(31,32)27(25-23-18-7-5-6-8-21(18)36(29,30)26-23)24(28)16-13-19(33-2)22(35-4)20(14-16)34-3/h5-14H,1-4H3,(H,25,26) |
InChI Key |
WFWDGAFOOZWLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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